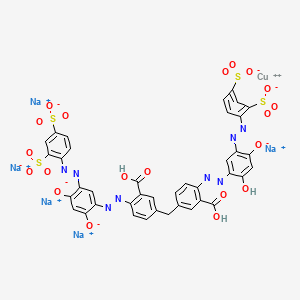
3,3,6-Trimethylhepta-4,6-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethylhepta-4,6-dienenitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of a nitrile group (-C≡N) and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethylhepta-4,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with a suitable alkylating agent, followed by dehydrogenation to form the conjugated diene system. The reaction conditions often require the use of strong bases and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trimethylhepta-4,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,3,6-Trimethylhepta-4,6-dienenitrile finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3,6-Trimethylhepta-4,6-dienenitrile involves its interaction with molecular targets through its nitrile and diene functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6-Trimethylhepta-1,5-dien-4-one: Similar in structure but contains a ketone group instead of a nitrile group.
3,3,6-Trimethyl-1,4-heptadien-6-ol: Contains a hydroxyl group instead of a nitrile group.
1,5-Heptadien-4-ol, 3,3,6-trimethyl-: Another similar compound with a hydroxyl group.
Uniqueness
3,3,6-Trimethylhepta-4,6-dienenitrile is unique due to its combination of a nitrile group and a conjugated diene system, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where these functional groups are advantageous.
Propiedades
Número CAS |
72335-23-0 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3,3,6-trimethylhepta-4,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-6-10(3,4)7-8-11/h5-6H,1,7H2,2-4H3 |
Clave InChI |
BINOZYMCPBMPTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CC(C)(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




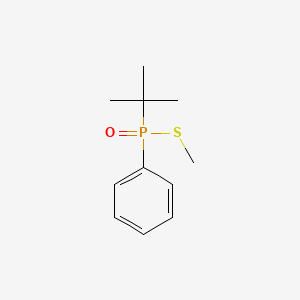
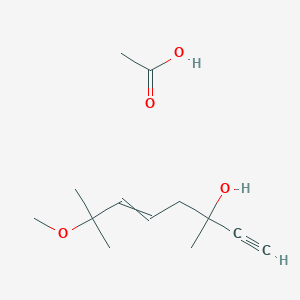
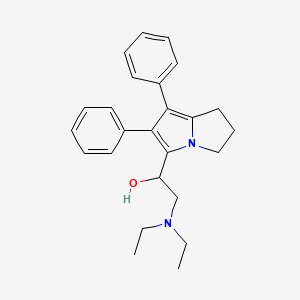
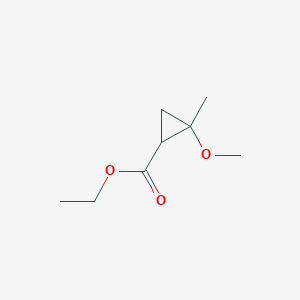
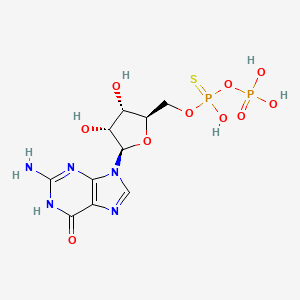

![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
